Imipenem, Monohydrate Imipenem, Monohydrate Imipenem hydrate is a member of carbapenems. It contains an imipenem.
Imipenem is a broad-spectrum, semi-synthetic beta-lactam carbapenem derived from thienamycin, produced by Streptomyces cattleya. Imipenem binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes that are involved in the last stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. This inactivation results in the weakening of the bacterial cell wall and eventually causes cell lysis. Imipenem has the greatest affinity for PBP 1A, 1B, and 2, and its lethal effect is related to binding to PBP 2 and 1B. This antibiotic is active against a wide range of gram-positive and gram-negative organisms and is stable in the presence of beta-lactamases. (NCI05)
Semisynthetic thienamycin that has a wide spectrum of antibacterial activity against gram-negative and gram-positive aerobic and anaerobic bacteria, including many multiresistant strains. It is stable to beta-lactamases. Clinical studies have demonstrated high efficacy in the treatment of infections of various body systems. Its effectiveness is enhanced when it is administered in combination with CILASTATIN, a renal dipeptidase inhibitor.
Brand Name: Vulcanchem
CAS No.: 74431-23-5
VCID: VC0018548
InChI: InChI=1S/C12H17N3O4S.H2O/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);1H2/t6-,7-,9-;/m1./s1
SMILES: CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O
Molecular Formula: C12H19N3O5S
Molecular Weight: 317.36 g/mol

Imipenem, Monohydrate

CAS No.: 74431-23-5

Reference Standards

VCID: VC0018548

Molecular Formula: C12H19N3O5S

Molecular Weight: 317.36 g/mol

Imipenem, Monohydrate - 74431-23-5

CAS No. 74431-23-5
Product Name Imipenem, Monohydrate
Molecular Formula C12H19N3O5S
Molecular Weight 317.36 g/mol
IUPAC Name (5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate
Standard InChI InChI=1S/C12H17N3O4S.H2O/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);1H2/t6-,7-,9-;/m1./s1
Standard InChIKey GSOSVVULSKVSLQ-JJVRHELESA-N
Isomeric SMILES C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O
SMILES CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O
Canonical SMILES CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O
Description Imipenem hydrate is a member of carbapenems. It contains an imipenem.
Imipenem is a broad-spectrum, semi-synthetic beta-lactam carbapenem derived from thienamycin, produced by Streptomyces cattleya. Imipenem binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes that are involved in the last stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. This inactivation results in the weakening of the bacterial cell wall and eventually causes cell lysis. Imipenem has the greatest affinity for PBP 1A, 1B, and 2, and its lethal effect is related to binding to PBP 2 and 1B. This antibiotic is active against a wide range of gram-positive and gram-negative organisms and is stable in the presence of beta-lactamases. (NCI05)
Semisynthetic thienamycin that has a wide spectrum of antibacterial activity against gram-negative and gram-positive aerobic and anaerobic bacteria, including many multiresistant strains. It is stable to beta-lactamases. Clinical studies have demonstrated high efficacy in the treatment of infections of various body systems. Its effectiveness is enhanced when it is administered in combination with CILASTATIN, a renal dipeptidase inhibitor.
Synonyms Anhydrous Imipenem
Anhydrous, Imipenem
Imipemide
Imipenem
Imipenem Anhydrous
Imipenem, Anhydrous
MK 0787
MK-0787
MK0787
N Formimidoylthienamycin
N-Formimidoylthienamycin
Reference Guzmán, Flavio, MD. /Beta Lactams Antibiotics (penicillins and Cephalosporins) Mechanism of Action.” Medical Pharmacology. Pharmacology Corner, 29 Nov. 2008. Web. 21 Aug. 2012.Pitout JD, Sanders CC, Sanders WE Jr. Antimicrobial resistance with focus on beta-lactam resistance in gram-negative bacilli. Am J Med 1997; 103:51.
PubChem Compound 5282372
Last Modified Nov 11 2021
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